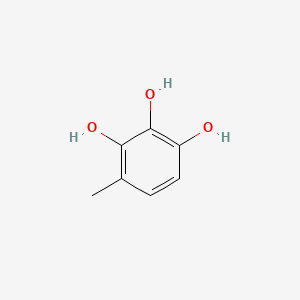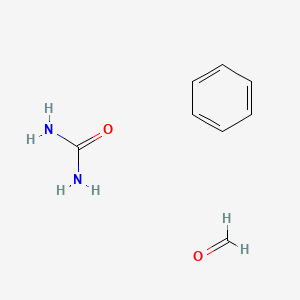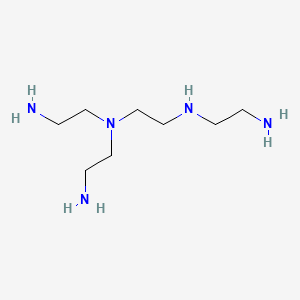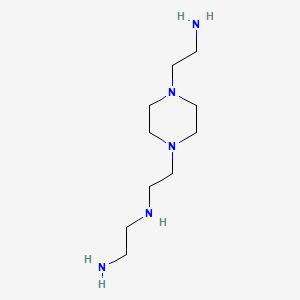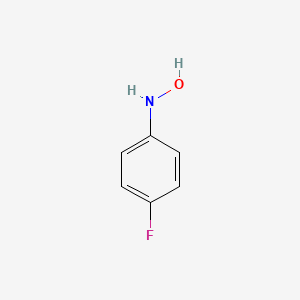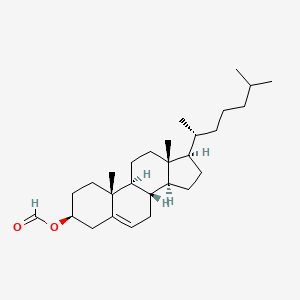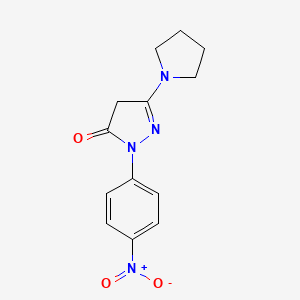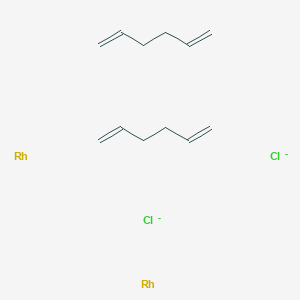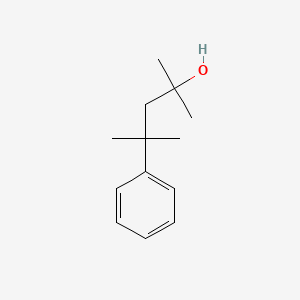
2,4-Dimethyl-4-phenylpentan-2-ol
Vue d'ensemble
Description
“2,4-Dimethyl-4-phenylpentan-2-ol” is a chemical compound with the CAS Number: 5340-85-2 . It has a molecular weight of 192.3 . This compound is used as a fragrance in the perfume and cosmetics industry for its scent of fruits and flowers .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-4-phenylpentan-2-ol” is1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethyl-4-phenylpentan-2-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 279.4±9.0 °C at 760 mmHg, and a flash point of 107.3±14.5 °C . It has a molar refractivity of 60.0±0.3 cm3, and a molar volume of 203.2±3.0 cm3 .Applications De Recherche Scientifique
Chemical Rearrangements and Cyclialkylation Studies
2,4-Dimethyl-4-phenylpentan-2-ol has been a subject of interest in studies focused on chemical rearrangements and cyclialkylation processes. For example, Giovannini et al. (2002) explored the acid-catalyzed cyclialkylation of this compound, leading to the formation of trans-2,3-Dihydro-1,1,2,3-tetramethyl-1H-indene. This research contributed to understanding the mechanism of unexpected rearrangements in similar cyclialkylations (Giovannini, Hengartner, & Pasquier, 2002).
Intramolecular Hydrogen Bonding Studies
Research by Afzali et al. (2014) focused on the molecular structure and intramolecular hydrogen bonding of compounds similar to 2,4-Dimethyl-4-phenylpentan-2-ol. Their study provided insights into the conformational stabilities and hydrogen bond strengths of such compounds, valuable for understanding their chemical properties and potential applications (Afzali, Vakili, Tayyari, Eshghi, & Nekoei, 2014).
Studies on Stereochemistry and Diastereoisomerism
Kodama et al. (1979) investigated the conformation of diastereoisomeric pairs of compounds structurally similar to 2,4-Dimethyl-4-phenylpentan-2-ol. Their work, which included 1H-NMR and other spectroscopic analyses, contributed to the understanding of stereochemistry in such molecules, which is crucial for their potential application in various chemical synthesis processes (Kodama, Nishihata, Zushi, Nishio, Uzawa, Sakamoto, & Iwamura, 1979).
Applications in Antitumor Drug Synthesis
Arjmand et al. (2013) conducted research on compounds structurally related to 2,4-Dimethyl-4-phenylpentan-2-ol for developing antitumor drug candidates. Their study involved the synthesis and characterization of new dimethyltin derived drug candidates, demonstrating the potential of such compounds in medicinal chemistry (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
Conformational Analysis in Solid-State Photochemistry
Research by Resendiz et al. (2008) included the study of solid-state photochemistry of compounds related to 2,4-Dimethyl-4-phenylpentan-2-ol. This work highlighted the photoreactivity and structural behavior of these compounds under UV irradiation, contributing to the field of photochemistry (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008)
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dimethyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZRLQXRKZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277150 | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-4-phenylpentan-2-ol | |
CAS RN |
5340-85-2 | |
| Record name | NSC957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



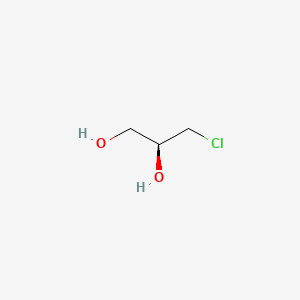
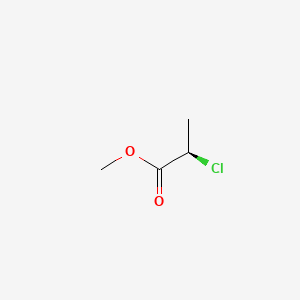
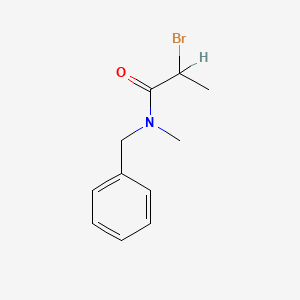
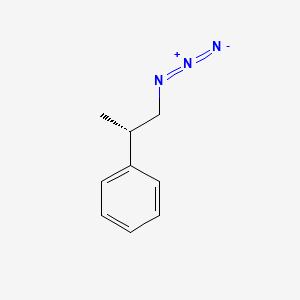
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
